molecular formula C7H10F3NO3 B2501189 (2S,4S)-4-Methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid CAS No. 2287246-54-0

(2S,4S)-4-Methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2501189
CAS No.: 2287246-54-0
M. Wt: 213.156
InChI Key: XHFRSLCCVAFYHI-NJGYIYPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-4-Methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is an organic compound belonging to the class of pyrrolidine carboxylic acids. These compounds are characterized by a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, and a carboxylic acid group. The presence of a methoxy group and a trifluoromethyl group on the pyrrolidine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the use of commercially available starting materials. One common method involves the use of a pyrrolidine derivative, which undergoes a series of reactions including protection, substitution, and deprotection steps to introduce the methoxy and trifluoromethyl groups at the desired positions on the pyrrolidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, similar compounds are often produced using large-scale organic synthesis techniques. These methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-4-Methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the effects of fluorine-containing groups on biological activity. It can be incorporated into peptides and proteins to investigate their structure and function.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. The presence of fluorine atoms can improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it valuable for applications in fields such as polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The methoxy group can also influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid
  • (2S,4R)-perfluoro-tert-butyl 4-hydroxyproline
  • (2S,4S)-4-trifluoromethylpyrrolidine-2-carboxylic acid

Uniqueness

Compared to similar compounds, (2S,4S)-4-Methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both methoxy and trifluoromethyl groups on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S,4S)-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO3/c1-14-6(7(8,9)10)2-4(5(12)13)11-3-6/h4,11H,2-3H2,1H3,(H,12,13)/t4-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFRSLCCVAFYHI-NJGYIYPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(NC1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@]1(C[C@H](NC1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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